8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a purine core. It has garnered interest in various fields of scientific research due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. The process begins with the preparation of the piperazine derivative, which is then coupled with the purine core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the piperazine derivative can be synthesized through a nucleophilic substitution reaction involving 4-methoxyphenylpiperazine and an appropriate alkyl halide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures that the reaction conditions are finely tuned to maximize efficiency and minimize waste. Industrial production also emphasizes the importance of safety and environmental considerations, employing green chemistry principles wherever possible .
Chemical Reactions Analysis
Types of Reactions
8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target, but common mechanisms include receptor agonism or antagonism and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine core and have been studied for their affinity to alpha1-adrenergic receptors.
4-(4-(4-Methoxyphenyl)piperazin-1-yl)aniline: This compound also features a methoxyphenyl-piperazine structure and has been explored for its antimicrobial activity.
Uniqueness
What sets 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart is its unique combination of a piperazine ring and a purine core, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O3/c1-5-6-7-12-30-20(25-22-21(30)23(31)27(3)24(32)26(22)2)17-28-13-15-29(16-14-28)18-8-10-19(33-4)11-9-18/h8-11H,5-7,12-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPISQYPAQVTEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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